

Cellular Uptake and Metabolism of 10-Oxononadecanedioic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: 10-Oxononadecanedioic acid

Cat. No.: B8223391

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Disclaimer: As of December 2025, there is a significant lack of published scientific literature specifically detailing the cellular uptake and metabolism of **10-Oxononadecanedioic acid**. The following application notes and protocols are based on the general principles of long-chain fatty acid and dicarboxylic acid transport and metabolism. These are intended to serve as a foundational guide for researchers initiating studies on this compound.

Introduction

10-Oxononadecanedioic acid is a long-chain dicarboxylic acid containing a ketone group at the 10th carbon position. Dicarboxylic acids are known to be metabolites of monocarboxylic fatty acids through the ω -oxidation pathway.^{[1][2]} This pathway becomes particularly relevant under conditions of high lipid load or when mitochondrial β -oxidation is impaired.^{[1][3]} The resulting dicarboxylic acids are primarily catabolized via peroxisomal β -oxidation.^{[1][2][3]} Understanding the cellular uptake and metabolic fate of **10-Oxononadecanedioic acid** is crucial for elucidating its potential physiological or pathological roles.

General Principles of Dicarboxylic Acid Cellular Uptake and Metabolism

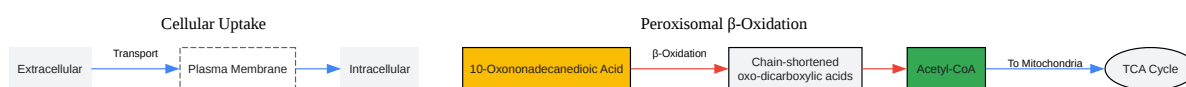
Cellular Uptake: The transport of dicarboxylic acids across the plasma membrane can be mediated by specific transporters. In polarized cells like those in the kidney proximal tubules, sodium-dependent dicarboxylic acid transport systems have been identified on both the apical

and basolateral membranes.[4][5] For non-polarized cells, the exact mechanisms for long-chain dicarboxylic acid uptake are less clear but may involve fatty acid transport proteins (FATPs) or passive diffusion, influenced by the molecule's lipophilicity.

Metabolism: Long-chain dicarboxylic acids are typically metabolized in peroxisomes through β -oxidation.[1][2][3] This process shortens the carbon chain from both ends, yielding shorter-chain dicarboxylic acids and acetyl-CoA.[1] The chain-shortened dicarboxylic acids can then be further metabolized in the mitochondria. The presence of a ketone group, as in **10-Oxononadecanedioic acid**, may influence the metabolic pathway, potentially undergoing reduction to a hydroxyl group or other enzymatic modifications prior to or during β -oxidation.

Hypothetical Signaling and Metabolic Pathways

The metabolism of **10-Oxononadecanedioic acid** is proposed to follow the general pathway for dicarboxylic acids, with potential modifications due to the oxo- group.



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Caption: Hypothetical metabolic pathway of **10-Oxononadecanedioic acid**.

Experimental Protocols

The following are generalized protocols that can be adapted to study the cellular uptake and metabolism of **10-Oxononadecanedioic acid**.

Protocol 1: Cellular Uptake Assay

This protocol aims to quantify the rate of uptake of **10-Oxononadecanedioic acid** into cultured cells.

Materials:

- Cultured cells (e.g., hepatocytes, adipocytes, or a cell line relevant to the research question)
- **10-Oxononadecanedioic acid** (and a labeled version, e.g., ^{14}C or ^3H , if available)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Scintillation cocktail and vials (for radiolabeled compound)
- LC-MS/MS system (for unlabeled compound)
- Cell lysis buffer

Procedure:

- Cell Culture: Plate cells in 12-well or 24-well plates and grow to confluence.
- Preparation of Treatment Solution: Prepare a stock solution of **10-Oxononadecanedioic acid** in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in serum-free cell culture medium.
- Uptake Experiment:
 - Wash the cells twice with warm PBS.
 - Add the medium containing **10-Oxononadecanedioic acid** to each well.
 - Incubate for various time points (e.g., 0, 2, 5, 10, 30, and 60 minutes) at 37°C.
 - To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
- Cell Lysis and Quantification:
 - Lyse the cells with a suitable lysis buffer.
 - For radiolabeled compound: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

- For unlabeled compound: Process the lysate for analysis by LC-MS/MS to quantify the intracellular concentration of **10-Oxononadecanedioic acid**.
- Data Analysis: Normalize the intracellular amount of **10-Oxononadecanedioic acid** to the total protein content of the cell lysate. Plot the uptake over time to determine the initial rate of uptake.

Protocol 2: In Vitro Metabolism Assay

This protocol is designed to identify the metabolites of **10-Oxononadecanedioic acid** in a cellular context.

Materials:

- Cultured cells with active metabolic machinery (e.g., primary hepatocytes)
- **10-Oxononadecanedioic acid**
- Cell culture medium
- Solvents for extraction (e.g., methanol, chloroform)
- LC-MS/MS or GC-MS system

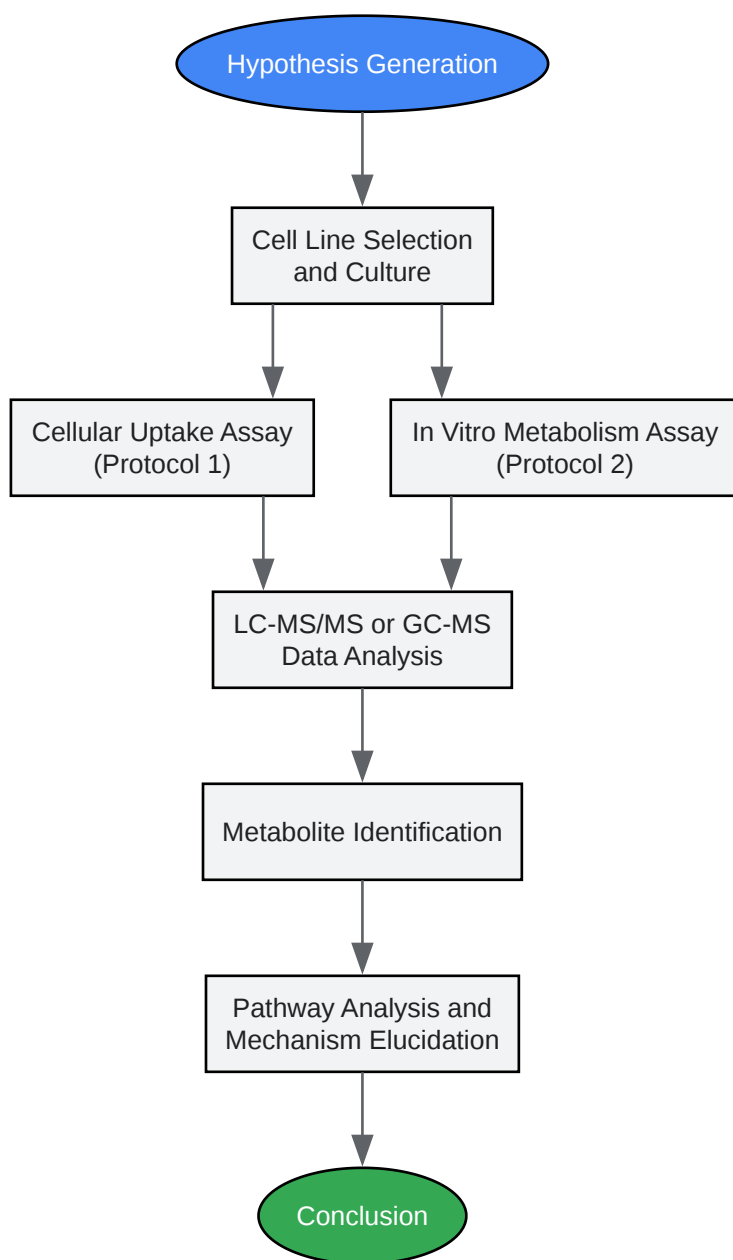
Procedure:

- Cell Treatment: Treat confluent cell cultures with **10-Oxononadecanedioic acid** at a specific concentration for a defined period (e.g., 24 hours).
- Extraction of Metabolites:
 - Separate the medium and the cells.
 - Extract metabolites from the medium by protein precipitation with a cold solvent like methanol.
 - Harvest and lyse the cells, followed by a liquid-liquid extraction (e.g., using a Folch method with chloroform/methanol/water) to separate lipids and other metabolites.

- **Sample Analysis:** Analyze the extracts from both the medium and the cell lysate using LC-MS/MS or GC-MS to identify and quantify **10-Oxononadecanedioic acid** and its potential metabolites.
- **Metabolite Identification:** Compare the mass spectra of potential metabolites to known standards or use high-resolution mass spectrometry to predict elemental compositions and propose structures.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cellular effects of **10-Oxononadecanedioic acid**.



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Caption: General experimental workflow for studying **10-Oxononadecanedioic acid**.

Quantitative Data Summary

Due to the absence of published research on **10-Oxononadecanedioic acid**, no quantitative data on its cellular uptake or metabolism can be provided at this time. Researchers are encouraged to generate this data using the protocols outlined above. The following tables are provided as templates for data presentation.

Table 1: Cellular Uptake of **10-Oxononadecanedioic Acid** in [Cell Type]

Time (minutes)	Intracellular Concentration (nmol/mg protein)
0	0
2	Experimental Value
5	Experimental Value
10	Experimental Value
30	Experimental Value
60	Experimental Value

Table 2: Metabolites of **10-Oxononadecanedioic Acid** Identified in [Cell Type]

Metabolite	Retention Time (min)	m/z	Relative Abundance (%)
10-Oxononadecanedioic acid	Experimental Value	Experimental Value	Experimental Value
Metabolite 1	Experimental Value	Experimental Value	Experimental Value
Metabolite 2	Experimental Value	Experimental Value	Experimental Value
...

Conclusion

The study of **10-Oxononadecanedioic acid** presents a novel area of research in lipid metabolism. The provided application notes and protocols offer a strategic framework for investigating its cellular uptake and metabolic fate. Future research in this area will be critical to understanding the biological significance of this and other oxo-dicarboxylic acids.

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